3-Bromo-8-methoxy-2-phenylquinolin-4-ol
Overview
Description
3-Bromo-8-methoxy-2-phenylquinolin-4-ol is an organic compound with the molecular formula C16H12BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 3-Bromo-8-methoxy-2-phenylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 8-methoxy-2-phenylquinoline, followed by hydroxylation at the 4-position. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as sodium hydroxide for the hydroxylation step. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Bromo-8-methoxy-2-phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-Bromo-8-methoxy-2-phenylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxy-2-phenylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Bromo-8-methoxy-2-phenylquinolin-4-ol can be compared with other quinoline derivatives, such as:
8-Methoxy-2-phenylquinoline: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and biological activity.
3-Bromo-2-phenylquinoline: Lacks the methoxy and hydroxyl groups, affecting its solubility and interaction with biological targets.
4-Hydroxy-2-phenylquinoline: Lacks the bromine and methoxy groups, leading to different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-8-methoxy-2-phenyl-1H-quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-20-12-9-5-8-11-15(12)18-14(13(17)16(11)19)10-6-3-2-4-7-10/h2-9H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTQPZPGEBOEDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C(C2=O)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279844 | |
Record name | 3-Bromo-8-methoxy-2-phenyl-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-32-7 | |
Record name | 3-Bromo-8-methoxy-2-phenyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887580-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-8-methoxy-2-phenyl-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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